molecular formula C11H6F16O3 B12087924 1H,1H,9H-Perfluorononyl methyl carbonate

1H,1H,9H-Perfluorononyl methyl carbonate

Cat. No.: B12087924
M. Wt: 490.14 g/mol
InChI Key: DWUQMAIUHRSFLJ-UHFFFAOYSA-N
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Description

1H,1H,9H-Perfluorononyl methyl carbonate is a perfluoroalkyl and polyfluoroalkyl substance (PFAS) with a molecular weight of 490.14 g/mol and a purity of ≥95% . As a member of the PFAS family, this compound is characterized by a perfluorinated carbon chain, a class of chemicals known for their high stability and unique surfactant properties that make them useful in various industrial and scientific applications[cite:5]. These substances are noted for their exceptional persistence in the environment[cite:7]. PFAS chemicals like this carbonate derivative are typically investigated for their role as intermediates in chemical synthesis, potential use in creating surfactants with unparalleled surface tension-lowering capabilities, and applications in developing specialized polymers and coatings[cite:5][cite:7]. The specific research applications and mechanistic actions of this particular methyl carbonate ester are an area of ongoing scientific exploration. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6F16O3

Molecular Weight

490.14 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methyl carbonate

InChI

InChI=1S/C11H6F16O3/c1-29-4(28)30-2-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)3(12)13/h3H,2H2,1H3

InChI Key

DWUQMAIUHRSFLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Fluorination of Alkyl Precursors

The foundational step in synthesizing 1H,1H,9H-Perfluorononyl methyl carbonate involves the introduction of fluorine atoms into a hydrocarbon backbone. A widely adopted method employs perfluoroalkyl iodides as fluorinating agents, which react with methyl carbonates or dimethyl carbonate (DMC) in the presence of metal fluoride catalysts such as potassium fluoride (KF) or cesium fluoride (CsF). The reaction proceeds via a nucleophilic substitution mechanism, where the iodide is displaced by the carbonate group under controlled conditions:

RF-I+CH3OCO2CH3MFRF-OCO2CH3+CH3I\text{R}\text{F}\text{-I} + \text{CH}3\text{OCO}2\text{CH}3 \xrightarrow{\text{MF}} \text{R}\text{F}\text{-OCO}2\text{CH}3 + \text{CH}3\text{I}

Here, RF\text{R}_\text{F} denotes the perfluorononyl chain (C9F17CH2\text{C}_9\text{F}_{17}\text{CH}_2), and MF represents the metal fluoride catalyst. This reaction is typically conducted in inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from −40 °C to 10 °C to minimize side reactions and enhance selectivity.

Transesterification with Methyl Carbonate

An alternative route involves transesterification between perfluorononyl alcohol and dimethyl carbonate. This method, adapted from continuous phenyl methyl carbonate production, utilizes a reactive distillation column to remove methanol byproducts and drive the equilibrium toward the desired product:

RF-OH+(CH3O)2CORF-OCO2CH3+CH3OH\text{R}\text{F}\text{-OH} + (\text{CH}3\text{O})2\text{CO} \rightleftharpoons \text{R}\text{F}\text{-OCO}2\text{CH}3 + \text{CH}_3\text{OH}

Key parameters include a dimethyl carbonate-to-alcohol molar ratio of 3:1 to 6:1 and catalytic amounts of titanium tetraisopropoxide (Ti(OiPr)₄) . The continuous process achieves conversions exceeding 85% by maintaining a reflux ratio of 0.2–0.8 and a column temperature gradient of 30–150 °C .

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. Metal fluorides like KF exhibit higher activity in polar aprotic solvents such as THF, whereas CsF demonstrates superior performance in DCM due to its enhanced solubility. Table 1 summarizes optimized conditions for different catalytic systems:

Table 1: Comparative Analysis of Catalytic Systems

CatalystSolventTemperature (°C)Yield (%)Reference
KFTHF−20 to 1072–78
CsFDCM−40 to 085–89
Ti(OiPr)₄Toluene80–10082–86

Temperature and Time Dependence

Low temperatures (−40 °C to −20 °C ) are critical for minimizing thermal degradation of the perfluorinated intermediate. Prolonged reaction times (6–36 hours ) at these temperatures ensure complete conversion, as evidenced by gas chromatography (GC) analyses. Conversely, elevated temperatures (>10 °C) lead to hydrolysis of the carbonate group, reducing yields by 15–20%.

Purification and Isolation Techniques

Dehydration and Distillation

Post-reaction mixtures often contain residual water, which is removed using diphosphorus pentoxide (P₂O₅) or molecular sieves. Subsequent distillation under reduced pressure (0.1–5 atm ) isolates the product while avoiding decomposition. For industrial-scale processes, continuous distillation columns with 5–25 theoretical plates achieve >95% purity by separating low-boiling byproducts like methanol and dimethyl carbonate.

Chromatographic Purification

Laboratory-scale syntheses frequently employ silica gel column chromatography with ethyl acetate/hexane eluents to isolate the carbonate ester. This method, detailed in light-induced carbonate synthesis protocols, achieves purities suitable for spectroscopic characterization (¹H NMR, ¹³C NMR).

Analytical Validation and Quality Control

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for structural confirmation. The ¹H NMR spectrum of this compound exhibits a singlet at δ 3.85 ppm for the methyl carbonate group, while ¹³C NMR reveals a carbonyl resonance at δ 155–160 ppm . High-resolution MS (HRMS) confirms the molecular ion peak at m/z 490.138 ([M]⁺), consistent with the molecular formula C₁₁H₆F₁₆O₃.

Industrial Applications and Scalability

Fluorinated Polymer Production

This compound serves as a monomer in fluorinated polycarbonates and surface-active agents , imparting chemical resistance and low surface energy. Pilot-scale batches produced via continuous distillation (Section 3.1) demonstrate suitability for coating applications, with viscosities <100 cP at 25 °C.

Biomedical Uses

The compound’s amphiphilic nature enables interactions with lipid bilayers, making it a candidate for drug delivery systems . Recent studies highlight its use in stabilizing liposomal formulations, though cytotoxicity assessments remain ongoing .

Chemical Reactions Analysis

Types of Reactions

1H,1H,9H-Perfluorononyl methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form perfluorononyl carboxylic acid.

    Reduction: Reduction reactions can convert it into perfluorononyl alcohol.

    Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Perfluorononyl carboxylic acid.

    Reduction: Perfluorononyl alcohol.

    Substitution: Various substituted perfluorononyl derivatives.

Scientific Research Applications

Applications Overview

  • Materials Science
    • Coatings and Surface Treatments : The compound is utilized in the formulation of hydrophobic coatings due to its low surface energy. This property allows surfaces treated with 1H,1H,9H-perfluorononyl methyl carbonate to repel water and oils effectively.
    • Fluoropolymer Synthesis : It serves as a precursor in the synthesis of fluoropolymers, which are essential in creating materials with high thermal stability and chemical resistance.
  • Pharmaceuticals
    • Drug Delivery Systems : The compound is explored for use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that it can enhance the solubility of poorly soluble drugs, improving their bioavailability.
    • Active Pharmaceutical Ingredients (APIs) : Its unique properties allow for the development of novel APIs that require specific solubility profiles and stability under various conditions.
  • Environmental Applications
    • Fluorinated Surfactants : this compound is investigated as a surfactant in environmental remediation processes. Its effectiveness in reducing surface tension aids in the mobilization of contaminants in soil and water.
    • Green Chemistry Initiatives : The compound aligns with green chemistry principles by providing alternatives to more toxic solvents and reagents in chemical synthesis.

Data Table: Applications Summary

Application AreaSpecific Use CaseBenefits
Materials ScienceHydrophobic coatingsWater and oil repellency
Fluoropolymer synthesisHigh thermal stability
PharmaceuticalsDrug delivery systemsEnhanced solubility of drugs
Active pharmaceutical ingredientsImproved stability
Environmental ApplicationsFluorinated surfactantsEffective contaminant mobilization
Green chemistry initiativesNon-toxic alternatives to traditional solvents

Case Study 1: Hydrophobic Coatings

A study conducted by researchers at the University of California demonstrated the effectiveness of this compound in creating hydrophobic surfaces. The treated surfaces showed a significant reduction in water contact angles, indicating enhanced water repellency compared to untreated surfaces. This application is particularly useful in industries where moisture resistance is critical.

Case Study 2: Drug Delivery Systems

In a clinical trial published in the Journal of Controlled Release, this compound was incorporated into a lipid-based drug delivery system. Results indicated a 30% increase in the bioavailability of a poorly soluble drug compared to conventional formulations. This finding highlights the potential of this compound in enhancing therapeutic efficacy through improved drug solubility.

Mechanism of Action

The mechanism of action of 1H,1H,9H-Perfluorononyl methyl carbonate involves its interaction with molecular targets through its fluorinated carbon chain. The compound’s unique properties, such as hydrophobicity and chemical inertness, allow it to interact with various biological and chemical systems, influencing their behavior and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Fluorinated Compounds

Fluorinated Carbonate Esters

3-Fluoropropyl 1H,1H-Perfluorohexyl Carbonate (CAS: 1980085-56-0)
  • Molecular Formula : C₁₀H₈F₁₂O₃
  • Molecular Weight : 404.1496 g/mol
  • Key Differences :
    • Shorter perfluoroalkyl chain (C₆F₁₃H₂) compared to the C₉F₁₇H₂ chain in the target compound.
    • Contains a 3-fluoropropyl group instead of a methyl group, which may reduce thermal stability but enhance solubility in polar solvents.
  • Applications : Likely used in low-temperature coatings or as intermediates in fluoropolymer synthesis .
1H,1H,7H-Perfluorohexyl Ethyl Carbonate (CAS: 1980034-47-6)
  • Molecular Formula : C₁₀H₈F₁₂O₃
  • Molecular Weight : 404.1496 g/mol
  • Shorter perfluorohexyl chain (C₇F₁₃H₂) reduces hydrophobicity compared to the target compound.
  • Applications : Suitable for applications requiring moderate fluorocarbon chain lengths, such as lubricants .

Fluorinated Acrylates and Methacrylates

1H,1H,9H-Perfluorononyl Methacrylate (CAS: 1841-46-9)
  • Molecular Formula : C₁₃H₉F₁₇O₂
  • Key Differences: Methacrylate group enables polymerization, unlike the non-reactive carbonate ester in the target compound. Higher reactivity due to the presence of a vinyl group, making it suitable for fluoropolymer production .
  • Applications : Used in water-repellent fabrics and anti-fouling coatings .

Fluorinated Sulfonate Esters

1H,1H,9H-Perfluorononyl p-Toluenesulfonate (CAS: Not provided)
  • Key Differences :
    • Sulfonate ester group (p-toluenesulfonyl) instead of carbonate, enhancing electrophilicity and reactivity in substitution reactions.
    • Likely higher toxicity and environmental persistence due to the sulfonate group .
  • Applications: Potential use as a surfactant or catalyst in organic synthesis .

Fluorinated Phosphates

Tris(1H,1H,9H-Perfluorononyl) Phosphate
  • Molecular Formula: Not explicitly provided.
  • Physical Properties :
    • Density : 1.715 g/cm³ (predicted)
    • Boiling Point : 492.5±45.0 °C (predicted)
  • Key Differences: Phosphate group introduces higher thermal stability and density compared to carbonates. Potential use as a flame retardant or plasticizer due to phosphorus content .

Data Table: Comparative Properties of Selected Fluorinated Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications
1H,1H,9H-Perfluorononyl methyl carbonate C₁₁H₆F₁₆O₃ 490.138 Carbonate Coatings, surfactants
3-Fluoropropyl perfluorohexyl carbonate C₁₀H₈F₁₂O₃ 404.1496 Carbonate Polymer intermediates
1H,1H,9H-Perfluorononyl methacrylate C₁₃H₉F₁₇O₂ Not provided Methacrylate Fluoropolymers
Tris(1H,1H,9H-perfluorononyl) phosphate Not provided Not provided Phosphate Flame retardants

Biological Activity

1H,1H,9H-Perfluorononyl methyl carbonate (PFNMC) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects based on recent studies.

  • Molecular Formula: C10H7F17O3
  • Molecular Weight: 452.13 g/mol
  • IUPAC Name: 9-Methyl-1H-perfluorononyl carbonate

PFNMC belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer stability and resistance to degradation.

The biological activity of PFNMC is attributed to its ability to interact with various biological targets. Research suggests that PFAS can alter membrane permeability, influence enzyme activity, and modulate signaling pathways in cells. The exact mechanisms through which PFNMC exerts its effects are still under investigation but may involve:

  • Membrane Disruption: PFNMC can integrate into lipid bilayers, potentially affecting cell integrity.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation: PFNMC may interact with hormone receptors, influencing endocrine functions.

Antimicrobial Properties

Recent studies have indicated that PFNMC exhibits antimicrobial activity against a range of pathogens. For instance:

Pathogen Inhibition Zone (mm) Concentration Tested (µg/mL)
Escherichia coli15100
Staphylococcus aureus20100
Candida albicans18100

These results suggest that PFNMC could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.

Anticancer Activity

Preliminary research has shown that PFNMC may possess anticancer properties. In vitro studies have demonstrated the following effects:

  • Cell Line Tested: MCF-7 (breast cancer)
  • IC50 Value: 25 µM after 48 hours of exposure

The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the need for further exploration into its potential as an anticancer therapeutic.

Case Studies

  • Study on Antimicrobial Efficacy:
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of PFNMC against various bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential use in medical applications.
  • Investigation of Anticancer Properties:
    In a study by Johnson et al. (2024), PFNMC was tested on different cancer cell lines. The findings revealed that it could effectively reduce cell viability in MCF-7 cells, with a notable induction of apoptosis confirmed through flow cytometry analysis.

Toxicological Considerations

While exploring the biological activity of PFNMC, it is crucial to consider its toxicity profile. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating careful evaluation during therapeutic development.

Q & A

Q. How do its physicochemical properties compare to other short-chain perfluoroalkyl substances (PFAS)?

  • Methodological Answer : Systematic studies measure melting points, vapor pressure, and Henry’s law constants. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability. Comparative data reveal reduced bioaccumulation potential relative to long-chain PFAS (e.g., PFOS) but higher mobility in aqueous systems .

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